Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 2-fluorophenylmethyl substituent at position 5 and an ethyl carboxylate group at position 4. Pyrazole scaffolds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and capacity for structural diversification.
Properties
IUPAC Name |
ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-18-13(17)10-8-15-16-12(10)7-9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFALWOWWIKYRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with ethyl 1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased efficiency, and reduced production costs. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent variations, physicochemical properties, synthetic routes, and biological activities. Key examples include:
Table 1: Structural Comparison of Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate and Analogs
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~264–275 g/mol, comparable to Ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (MW 264.25, ) but higher than Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (MW ~220 g/mol, ).
- Lipophilicity : The (2-fluorophenyl)methyl group increases logP compared to analogs with direct aryl attachments (e.g., Ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, ).
Biological Activity
Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a 2-fluorophenyl group and an ethyl ester functionality, exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.25 g/mol. The structure includes a pyrazole ring substituted with a fluorobenzyl group, which enhances its biological activity and selectivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13FN2O2 |
| Molecular Weight | 248.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzyl bromide with ethyl 1H-pyrazole-4-carboxylate in the presence of a base like potassium carbonate in dimethylformamide (DMF) under reflux conditions. This process yields the desired compound, which can be purified through column chromatography.
Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties often exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound demonstrates potent antibacterial activity, potentially making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. The presence of the carboxylate group allows for interactions with inflammatory mediators, potentially inhibiting their activity. Studies have shown that derivatives of pyrazoles can significantly reduce inflammation markers in cell lines treated with pro-inflammatory cytokines .
Anticancer Activity
This compound has also been studied for its anticancer properties. In one study, compounds similar to this one exhibited broad-spectrum anticancer activity, achieving a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines . The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Kinases
A notable study focused on the inhibition of cyclin-dependent kinases (CDKs), where related pyrazole derivatives demonstrated IC50 values ranging from 0.09 to 1.58 µM against CDK2 and TRKA . This suggests that this compound could similarly inhibit these targets, contributing to its anticancer effects.
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to altered signaling pathways associated with inflammation and cancer progression. For instance, it may inhibit enzymes that promote inflammatory responses or cancer cell growth .
Comparison with Other Pyrazole Derivatives
This compound can be compared with other derivatives such as:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate | Contains an amino group | Moderate antibacterial activity |
| Ethyl 5-(4-fluorophenyl)methyl-1H-pyrazole-4-carboxylate | Different fluorine substitution | Enhanced anticancer properties |
These comparisons highlight how variations in substituents affect biological activity and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
